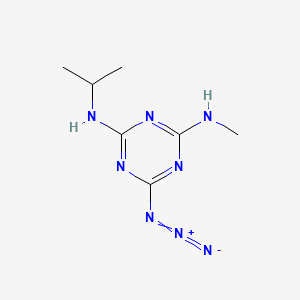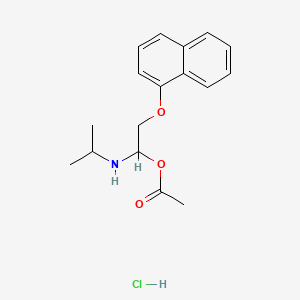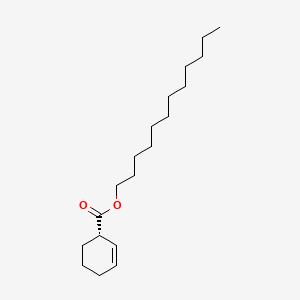
Tetrasodium 5-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((1-sulphonato-2-naphthyl)azo)naphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 255-436-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
準備方法
The preparation of EINECS 255-436-6 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the combination of specific reactants under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under specific temperature, pressure, and pH conditions to ensure the optimal formation of the compound. Catalysts may be used to enhance the reaction rate and efficiency.
Industrial Production: Large-scale production involves the use of industrial reactors and continuous processing techniques to produce the compound in bulk quantities.
化学反応の分析
EINECS 255-436-6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific structure of the compound.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. These reactions often require specific reagents and conditions, such as the use of halogens or nucleophiles.
Common Reagents and Conditions: The reactions typically require specific reagents, solvents, and catalysts.
科学的研究の応用
EINECS 255-436-6 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study its effects on cellular processes and biochemical pathways. It may be used in assays and experiments to understand its interaction with biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: EINECS 255-436-6 is used in various industrial applications, including the production of specialty chemicals, materials, and intermediates.
作用機序
The mechanism of action of EINECS 255-436-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Molecular Targets: Binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling and metabolic pathways.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
EINECS 255-436-6 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as EINECS 255-437-7 and EINECS 255-438-8, can be compared based on their chemical properties and reactivity.
Uniqueness: EINECS 255-436-6 may exhibit unique properties such as higher stability, reactivity, or selectivity in specific reactions.
特性
CAS番号 |
41555-86-6 |
|---|---|
分子式 |
C29H16ClN7Na4O13S4 |
分子量 |
926.2 g/mol |
IUPAC名 |
tetrasodium;5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C29H20ClN7O13S4.4Na/c30-27-33-28(31-16-6-8-17(9-7-16)51(39,40)41)35-29(34-27)32-21-13-18(52(42,43)44)11-15-12-22(53(45,46)47)24(25(38)23(15)21)37-36-20-10-5-14-3-1-2-4-19(14)26(20)54(48,49)50;;;;/h1-13,38H,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,31,32,33,34,35);;;;/q;4*+1/p-4 |
InChIキー |
CQYNHQJBIFPZPH-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])Cl)O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



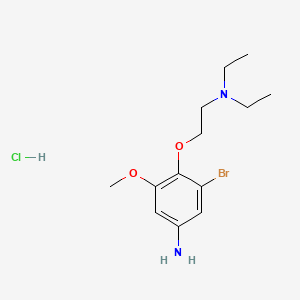

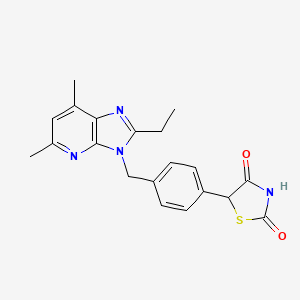
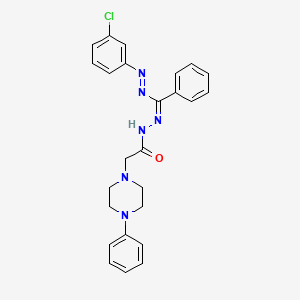
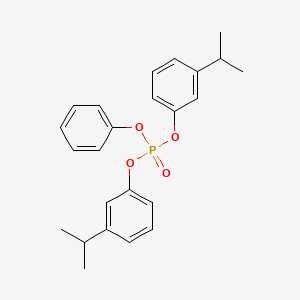

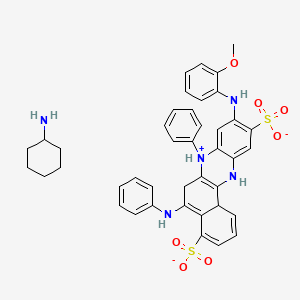
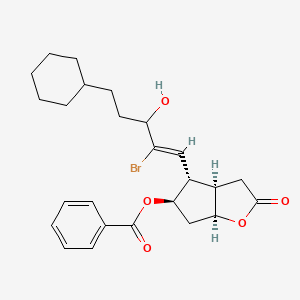
![2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15188554.png)
